N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-22-9-6-7-14(22)15(23-10-4-2-3-5-11-23)13-19-17(24)18(25)20-16-8-12-26-21-16/h6-9,12,15H,2-5,10-11,13H2,1H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPCXEGGXDJVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of the azepane, pyrrole, and oxazole rings, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.
Scientific Research Applications
Medicinal Chemistry
N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is being investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 14.1 | Inhibition of cell viability |
| A549 (Lung) | 12.5 | Induction of apoptosis |
| HCT116 (Colon) | 10.0 | Cell cycle arrest |
These findings indicate its potential as a lead compound for developing new anticancer therapies.
Chemical Biology
The compound is utilized in studies to understand its interactions with biological targets and pathways. Its ability to modulate enzyme activity or bind to specific receptors can provide insights into cellular processes and disease mechanisms.
Materials Science
Due to its unique structure, this compound is also being explored in materials science for developing new materials with specific properties such as enhanced conductivity or mechanical strength.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Anticancer Studies : Research published in reputable journals has shown that compounds similar to N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2 yl)ethyl]-N-(1,2 oxazol 3 yl)ethanediamide exhibit significant anticancer activity against various cell lines. The mechanisms often involve apoptosis induction and inhibition of cell proliferation.
- Biological Interaction Studies : Investigations into its binding affinity with specific receptors have highlighted its potential as a chemical probe in biological systems, providing insights into receptor-ligand interactions.
- Synthetic Methodologies : Various synthetic routes have been developed for producing this compound efficiently while maintaining high yield and purity. These methodologies often involve multi-step organic reactions that are critical for scaling up production for research purposes.
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with compounds from the provided evidence:
Key Observations:
- Amide Functionality: The target’s di-amide structure may enhance metal-chelation or hydrogen-bonding capacity compared to monoamides in .
- Heterocycles: Oxazole vs. Thiazole: The oxazole in the target compound is less electronegative than thiazole (due to oxygen vs. sulfur), which could alter electronic properties and binding selectivity . Azepane: Shared with bazedoxifene, the 7-membered azepane ring may improve metabolic stability and bioavailability compared to smaller amines (e.g., piperidine) by reducing ring strain and enhancing lipophilicity .
Biological Activity
N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and various applications in research and therapeutic contexts.
Molecular Formula and Weight
- Molecular Formula: C20H28N4O2
- Molecular Weight: 356.47 g/mol
Structural Features
The compound features a unique combination of azepane, pyrrole, and oxazole moieties, contributing to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that the compound may modulate the activity of certain proteins involved in inflammatory and cancer pathways.
Pharmacological Applications
Research indicates that this compound may exhibit:
- Anti-inflammatory Properties: Potentially through inhibition of leukotriene pathways.
- Anticancer Activity: Targeting cancer cell proliferation and survival mechanisms.
Case Studies
- Anti-inflammatory Activity: In vitro studies have shown that the compound can inhibit leukotriene A4 hydrolase (EC 3.3.2.6), an enzyme involved in the inflammatory response. This inhibition could lead to reduced inflammation markers in cellular models .
- Anticancer Properties: A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for developing anticancer therapies .
Experimental Data
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Azepane Ring: Cyclization reactions using suitable precursors.
- Pyrrole Synthesis: Condensation reactions involving 1,4-dicarbonyl compounds.
- Oxazole Formation: Utilizing oxazole precursors under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
